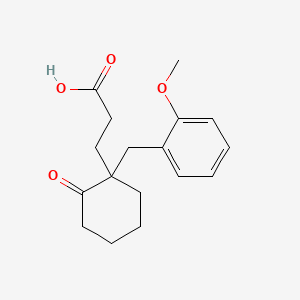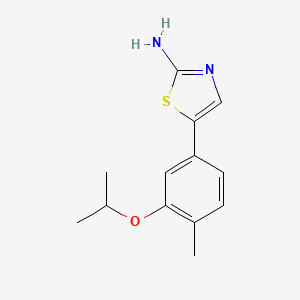![molecular formula C21H28N2O6 B14760591 (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups play a crucial role in the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of protecting groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect the amine functionalities during subsequent reactions.
Final deprotection and purification: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(5R)-3-((Benzyloxy)carbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(5R)-3-((tert-Butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid: Lacks the benzyloxycarbonyl group.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid provides unique stability and reactivity properties, making it distinct from similar compounds. These properties can be leveraged in various applications, enhancing its utility in scientific research and industrial processes.
属性
分子式 |
C21H28N2O6 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
(5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-11-16-9-21(14-23,17(24)25)13-22(10-16)18(26)28-12-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21?/m1/s1 |
InChI 键 |
NKUKLRKOGRAUAF-UJONTBEJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



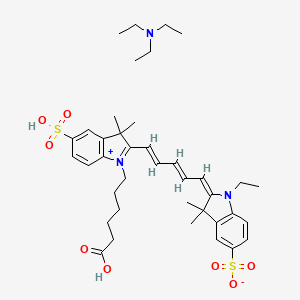
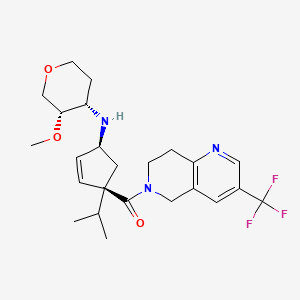
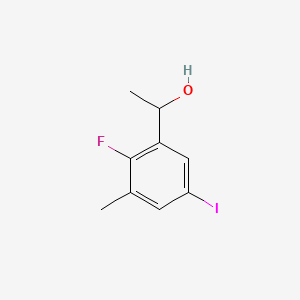
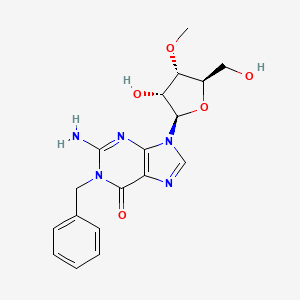
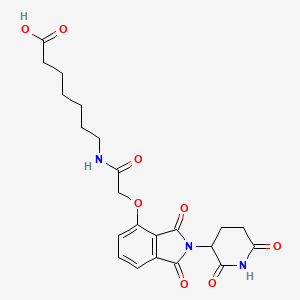
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
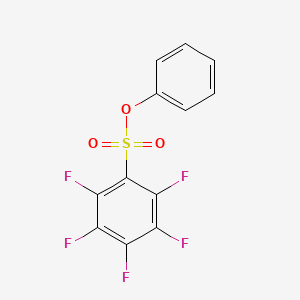
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
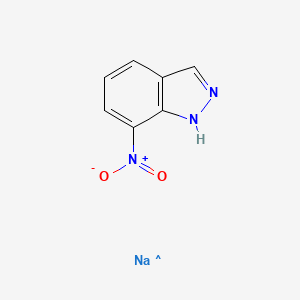
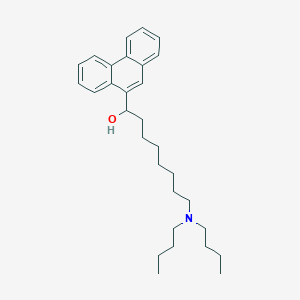
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
